A Technical Guide to the Solubility of 4-Bromo-2-methoxybenzenesulfonamide in Organic Solvents
A Technical Guide to the Solubility of 4-Bromo-2-methoxybenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-2-methoxybenzenesulfonamide is a key structural motif in medicinal chemistry, appearing in various compounds under investigation for therapeutic applications. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-methoxybenzenesulfonamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes its physicochemical properties, the general solubility behavior of sulfonamides, and predictive analyses to offer a robust framework for its application in research and development. Furthermore, it provides detailed, field-proven experimental protocols for determining its solubility, ensuring scientific integrity and reproducibility.
Physicochemical Profile of 4-Bromo-2-methoxybenzenesulfonamide
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of 4-Bromo-2-methoxybenzenesulfonamide are presented below, providing a foundation for understanding its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₃S | [1] |
| Molecular Weight | 266.11 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | UTHDGJIMJMUXMN-UHFFFAOYSA-N | [1] |
The structure of 4-Bromo-2-methoxybenzenesulfonamide, characterized by a substituted benzene ring with a polar sulfonamide group, a methoxy group, and a bromine atom, dictates its solubility. The sulfonamide group (-SO₂NH₂) can act as both a hydrogen bond donor and acceptor, while the methoxy group (-OCH₃) primarily acts as a hydrogen bond acceptor. The bromine atom and the benzene ring contribute to the molecule's lipophilicity.
Caption: Molecular structure of 4-Bromo-2-methoxybenzenesulfonamide.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent. This principle is based on the polarity of the solute and the solvent.
-
Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They are effective at dissolving polar solutes. Polar protic solvents, such as alcohols (methanol, ethanol), contain an O-H or N-H bond and can act as hydrogen bond donors. Polar aprotic solvents, like dimethyl sulfoxide (DMSO) and acetone, have a significant dipole moment but lack an O-H or N-H bond, making them primarily hydrogen bond acceptors.
-
Nonpolar Solvents: These solvents have low dielectric constants and are not capable of significant hydrogen bonding. They are used to dissolve nonpolar solutes. Examples include hexane and toluene.
The solubility of sulfonamides in organic solvents is influenced by a delicate balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the sulfonamide group generally imparts some degree of polarity to the molecule, favoring solubility in more polar solvents. However, the overall solubility is also heavily influenced by the nature of the substituents on the aromatic ring.
Predicted Solubility Profile of 4-Bromo-2-methoxybenzenesulfonamide
Based on the structural features of 4-Bromo-2-methoxybenzenesulfonamide and the general solubility trends of related sulfonamide compounds, a qualitative solubility profile can be predicted. It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The strong dipole moment of these solvents can effectively solvate the polar sulfonamide and methoxy groups. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | These solvents can engage in hydrogen bonding with the sulfonamide and methoxy groups, facilitating dissolution. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents have a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the solute. |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant polarity of the sulfonamide group will limit solubility in nonpolar solvents where dispersion forces are dominant. |
| Chlorinated | Dichloromethane | Moderate | Dichloromethane has a moderate dipole moment and can dissolve a range of organic compounds. |
This predicted profile serves as a starting point for solvent selection in various applications, from chemical synthesis to biological assays. For instance, high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro screening.
Experimental Determination of Solubility: A Validated Protocol
For any research or development activity requiring precise knowledge of solubility, experimental determination is non-negotiable. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified using a suitable analytical technique.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline 4-Bromo-2-methoxybenzenesulfonamide to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is critical to ensure equilibrium is reached.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature shaker or water bath (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.
-
Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to prevent overestimation of the solubility.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 4-Bromo-2-methoxybenzenesulfonamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
A calibration curve prepared with standard solutions of known concentrations of 4-Bromo-2-methoxybenzenesulfonamide is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Applications in Drug Development and Research
The solubility of 4-Bromo-2-methoxybenzenesulfonamide is a critical parameter that influences its utility in several stages of the drug discovery and development pipeline:
-
Chemical Synthesis and Purification: The choice of solvent for a chemical reaction is often dictated by the solubility of the reactants. Similarly, purification techniques such as recrystallization rely on the differential solubility of the compound in a given solvent at different temperatures. For instance, a suitable recrystallization solvent would be one in which 4-Bromo-2-methoxybenzenesulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing similar compounds include ethanol, methanol, or mixtures of heptane and ethyl acetate.[2]
-
Formulation Development: For a compound to be developed into an oral drug product, it must have adequate aqueous solubility for absorption. While this guide focuses on organic solvents, understanding solubility in a range of solvents can aid in the development of various formulations, including amorphous solid dispersions or lipid-based formulations to enhance bioavailability.
-
In Vitro and In Vivo Screening: In early-stage drug discovery, compounds are typically dissolved in a solvent like DMSO to create high-concentration stock solutions for biological screening. Poor solubility can lead to compound precipitation in the assay medium, resulting in inaccurate biological data.
Derivatives of 4-bromo-benzenesulfonamide have been investigated for their potential as therapeutic agents, including as inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases.[3] The 4-bromo substituent has been shown to improve the activity of some benzenesulfonamide-based inhibitors.[3] Furthermore, 4-Bromo-2-methoxy-substituted compounds serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]
Conclusion
While specific, publicly available quantitative data on the solubility of 4-Bromo-2-methoxybenzenesulfonamide in a wide array of organic solvents is limited, a comprehensive understanding of its physicochemical properties and the established principles of solubility provide a strong predictive framework. This technical guide has outlined the theoretical basis for its solubility, offered a predicted solubility profile, and provided a detailed, actionable protocol for its experimental determination. For researchers and drug development professionals, a thorough and experimentally verified understanding of this compound's solubility is not merely a technical detail but a fundamental prerequisite for its successful application in the synthesis of novel chemical entities and the development of future therapeutics. The self-validating nature of the provided experimental protocol ensures that researchers can generate reliable and reproducible solubility data, which is essential for advancing their research and development endeavors.
References
-
Kenney, N. B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(15), 6294-6309. [Link]
-
PubChem. 4-Bromo-2-methylbenzenesulfonamide. [Link]
- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-methoxybenzonitrile. [Link]
-
SpectraBase. 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. [Link]
-
SpectraBase. 4-Bromo-benzenesulfonamide. [Link]
-
ResearchGate. Solubility comparison in dichloromethane. [Link]
-
ChemBK. Benzenemethanol, 4-bromo-2-(methylsulfonyl)-. [Link]
-
PubChemLite. 4-bromo-2,3-dimethylbenzene-1-sulfonamide. [Link]
-
Scribd. Solubility Data of DMSO. [Link]
-
PubChem. 4-Methoxybenzenesulfonamide. [Link]
-
Wikipedia. Ethyl bromoacetate. [Link]
-
PubChem. 4-Bromo-2-hexene. [Link]
-
Reddit. Solubility of 4-bromo aniline in solvents?. [Link]
-
PubChem. 4-Bromo-2,2-dimethylhexane. [Link]
Sources
- 1. 4-Bromo-2-methoxybenzenesulfonamide | 1206143-12-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
